Batanopride
Overview
Description
Batanopride (BMY-25,801) is an antiemetic drug of the benzamide class . It acts as a selective 5-HT3 receptor antagonist . It was trialled to reduce nausea during cancer chemotherapy, but was never approved for medical use due to dose-limiting side effects including hypotension and long QT syndrome .
Molecular Structure Analysis
Batanopride has the molecular formula C17H26ClN3O3 . Its average mass is 355.860 Da and its monoisotopic mass is 355.166260 Da . The structure of Batanopride includes a benzamide group, which is likely key to its activity as a 5-HT3 receptor antagonist .
Chemical Reactions Analysis
The stability of Batanopride in aqueous solutions is influenced by pH. The pH-rate profile suggests that Batanopride attains its optimal stability at pH 4.5-5.5 .
Physical And Chemical Properties Analysis
Batanopride has a density of 1.2±0.1 g/cm3, a boiling point of 481.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 96.5±0.3 cm3, and it has 6 H bond acceptors, 3 H bond donors, and 9 freely rotating bonds .
Scientific Research Applications
Radiopharmaceutical Applications : A study explored the use of a derivative of Batanopride as a potential tracer for melanoma, noting significant uptake in the liver and kidneys with partial retention in tumor tissue (Auzeloux et al., 2000).
Antiemetic Efficacy in Chemotherapy : Batanopride demonstrated antiemetic properties in clinical trials. A study compared it with methylprednisolone in patients receiving chemotherapy and found it effective in preventing emesis, or vomiting, without severe toxicity at certain doses (Rusthoven et al., 1991).
Cardiac Safety Profile : Research on Batanopride's cardiac safety profile revealed no hypotension, but noted asymptomatic prolongation of certain EKG intervals, suggesting the need for monitoring during its use (Fleming et al., 2004).
Pharmacokinetics in Renal Impairment : A study indicated that the dosage of Batanopride might need adjustment in patients with significant renal impairment to prevent drug accumulation and potential side effects (Peter et al., 2004).
Stability in Aqueous Solutions : The stability of Batanopride hydrochloride in aqueous solutions was found to be optimal at a pH of 4.5-5.5, degrading rapidly in more acidic or alkaline solutions (Nassar et al., 1992).
Comparison with Other Antiemetics : In animal studies, Batanopride provided greater protection against radiation-induced emesis than zacopride, a similar compound, without apparent side effects (King & Landauer, 1990).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJXUNLLOBURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869373 | |
Record name | Batanopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Batanopride | |
CAS RN |
102670-46-2 | |
Record name | Batanopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batanopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batanopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATANOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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